8-(Trifluoromethoxy)naphthalen-2-amine
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Overview
Description
8-(Trifluoromethoxy)naphthalen-2-amine is a chemical compound with the molecular formula C11H8F3NO and a molecular weight of 227.18 g/mol . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the naphthalene ring, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of naphthalene derivatives using trifluoromethoxylating reagents . The reaction conditions often include the use of silver salts to promote the generation of intermediates, which are then further modified through transition-metal catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of 8-(Trifluoromethoxy)naphthalen-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced trifluoromethoxylating reagents and catalysts is crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethoxy)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the naphthalene ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
Scientific Research Applications
8-(Trifluoromethoxy)naphthalen-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethoxy)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)aniline: A compound with a similar trifluoromethoxy group attached to an aniline ring.
8-(Trifluoromethyl)naphthalen-2-amine: A compound with a trifluoromethyl group instead of a trifluoromethoxy group on the naphthalene ring.
Uniqueness
8-(Trifluoromethoxy)naphthalen-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
8-(trifluoromethoxy)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-3-1-2-7-4-5-8(15)6-9(7)10/h1-6H,15H2 |
InChI Key |
PFNBQNVNLRWDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
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